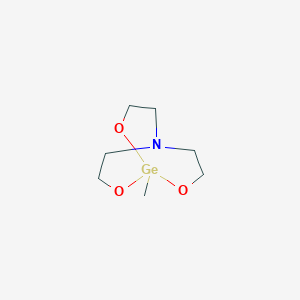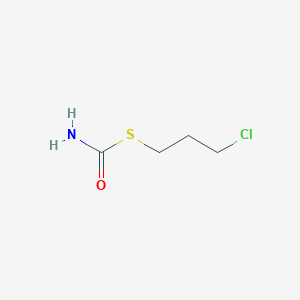
Methylgermatrane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methylgermatrane is an organogermanium compound that has garnered interest due to its unique chemical properties and potential applications in various fields. It is characterized by the presence of a germanium atom bonded to a methyl group and other organic ligands. This compound is part of a broader class of organogermanium compounds known for their biological activity and potential therapeutic benefits.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methylgermatrane can be synthesized through several methods, one of which involves the reaction of hydroxymethyltrichlorogermane with phosphorus pentachloride. This reaction yields chloromethyltrichlorogermane, which can then be further processed to obtain this compound .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize yield and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: Methylgermatrane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of germanium oxides.
Reduction: In this reaction, this compound can be reduced to form lower oxidation state germanium compounds.
Substitution: This involves the replacement of one or more ligands attached to the germanium atom with different ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield germanium dioxide, while substitution reactions can produce a variety of organogermanium derivatives.
Wissenschaftliche Forschungsanwendungen
Methylgermatrane has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds and as a catalyst in certain chemical reactions.
Biology: Research has shown that this compound exhibits biological activity, making it a candidate for studies on its potential therapeutic effects.
Medicine: Due to its biological activity, there is interest in exploring its use in pharmaceuticals, particularly for its potential anti-cancer and immunomodulatory properties.
Industry: this compound is used in the production of advanced materials, including semiconductors and optical devices, due to its unique electronic properties.
Wirkmechanismus
The mechanism by which methylgermatrane exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it is believed to modulate immune responses and exhibit anti-cancer activity through the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with cellular signaling pathways involved in cell growth and survival.
Vergleich Mit ähnlichen Verbindungen
Methylgermatrane can be compared with other organogermanium compounds such as:
Carboxyethylgermanium Sesquioxide: Known for its immune-modulating properties.
Propylgermanium: Another organogermanium compound with potential therapeutic benefits.
Uniqueness: What sets this compound apart is its specific chemical structure, which imparts unique electronic properties and biological activity. Its ability to undergo a variety of chemical reactions also makes it a versatile compound for research and industrial applications.
Eigenschaften
IUPAC Name |
1-methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15GeNO3/c1-8-10-5-2-9(3-6-11-8)4-7-12-8/h2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLJUKNTXXHUQFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge]12OCCN(CCO1)CCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15GeNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.83 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[[Methyl(phenylmethoxycarbonyl)amino]-phenylmethoxycarbonylamino]methyl]benzoic acid](/img/structure/B94132.png)








![2-(3-Buten-1-ynyl)-5-[(E)-3-penten-1-ynyl]thiophene](/img/structure/B94154.png)


